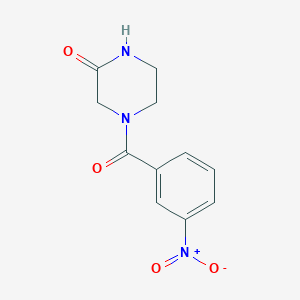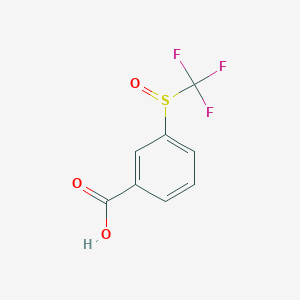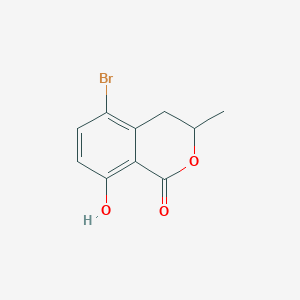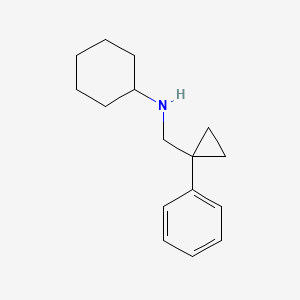![molecular formula C11H13N3O2S B14906011 (5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine](/img/structure/B14906011.png)
(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine is a compound that belongs to the class of thienopyrimidines
Preparation Methods
The synthesis of (5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine typically involves multi-step reactions. One common synthetic route includes the condensation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-ylamine with alanine under specific reaction conditions. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine can be compared with other thienopyrimidine derivatives, such as:
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid
- 2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylthio)propanoic acid
- 4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C11H13N3O2S |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
(2S)-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C11H13N3O2S/c1-5-7(3)17-10-8(5)9(12-4-13-10)14-6(2)11(15)16/h4,6H,1-3H3,(H,15,16)(H,12,13,14)/t6-/m0/s1 |
InChI Key |
LNPUNNQQEDZGFY-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(SC2=NC=NC(=C12)N[C@@H](C)C(=O)O)C |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC(C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14905972.png)



![2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonic acid](/img/structure/B14905998.png)
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B14906024.png)


